molecular formula C29H31N3O4 B11124621 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11124621
M. Wt: 485.6 g/mol
InChI Key: JWRWEFRDXJBYPD-RFBIWTDZSA-N
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Description

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzyloxyphenyl carbonyl intermediate, followed by the introduction of the diethylaminoethyl group and the pyridinyl group. The final step involves the formation of the pyrrol-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(benzyloxy)carbonyl]phenylboronic acid
  • 4-(benzyloxycarbonyl)benzeneboronic acid
  • 4-(benzyloxycarbonyl)phenylboronic acid

Uniqueness

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C29H31N3O4/c1-3-31(4-2)17-18-32-26(23-11-8-16-30-19-23)25(28(34)29(32)35)27(33)22-12-14-24(15-13-22)36-20-21-9-6-5-7-10-21/h5-16,19,26,33H,3-4,17-18,20H2,1-2H3/b27-25-

InChI Key

JWRWEFRDXJBYPD-RFBIWTDZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CN=CC=C4

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CN=CC=C4

Origin of Product

United States

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